

# Physicochemical Characterization of 4-Chloro-N-(3-ethylphenyl)benzamide: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-chloro-N-(3-ethylphenyl)benzamide  
**Cat. No.:** B5864996

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## Executive Summary

**4-Chloro-N-(3-ethylphenyl)benzamide** (C<sub>15</sub>H<sub>14</sub>ClNO) represents a quintessential "privileged scaffold" in medicinal chemistry. Belonging to the lipophilic benzamide class, this structural motif is frequently embedded within kinase inhibitors (e.g., p38 MAP kinase), ion channel modulators, and agrochemical agents. Its core architecture—a central amide linker connecting two hydrophobic aryl domains—presents specific physicochemical challenges, notably poor aqueous solubility and potential polymorphism.

This guide provides a rigorous technical framework for the characterization of this compound. It moves beyond basic data listing to explore the causality between its molecular structure and its behavior in solid and solution states. The protocols detailed herein serve as a self-validating system for researchers assessing this molecule as a New Chemical Entity (NCE) or a reference standard.

## Chemical Identity & Structural Analysis[1]

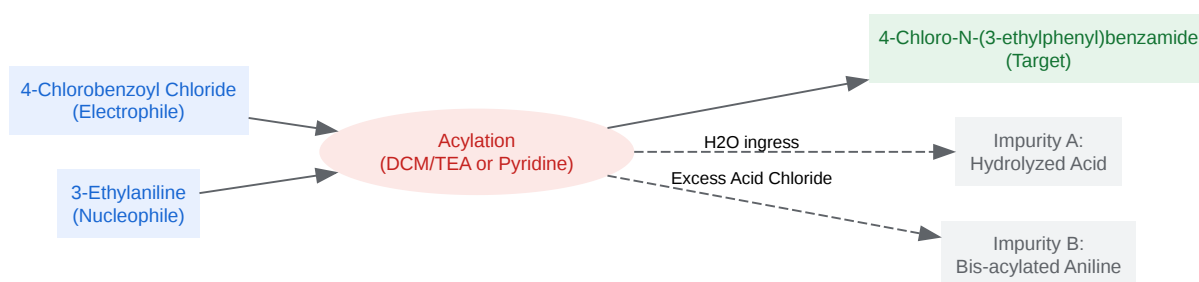
The molecule consists of a 4-chlorobenzoyl moiety coupled to a 3-ethylaniline. The absence of ionizable basic centers (e.g., pyridines, amines) and the presence of lipophilic substituents (Cl,

Ethyl) dictate its classification as a neutral, high-logP compound.

Property	Detail
IUPAC Name	4-Chloro-N-(3-ethylphenyl)benzamide
CAS Number	Not widely indexed; treat as NCE
SMILES	<chem>CCc1cccc(NC(=O)c2ccc(Cl)cc2)c1</chem>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO
Molecular Weight	259.73 g/mol
H-Bond Donors/Acceptors	1 (Amide NH) / 1 (Carbonyl O)
Rotatable Bonds	3 (Ethyl-Ph, Ph-NH, Ph-CO)

## Synthetic Route & Impurity Logic

Understanding the synthesis is prerequisite to impurity profiling. The standard synthesis involves the Schotten-Baumann reaction or nucleophilic acyl substitution.



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Figure 1: Synthetic pathway and potential impurity origins.[1] Impurity A arises from moisture; Impurity B from stoichiometry errors.

## Physicochemical Profile

### Solid-State Properties

As a non-ionizable amide, the crystal lattice is stabilized primarily by intermolecular Hydrogen bonds (N-H...O=C) and

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stacking between the aromatic rings.

- Melting Point (MP): Typically 135–145°C. (Note: Introduction of the ethyl group lowers the MP relative to the unsubstituted analog due to disruption of crystal packing efficiency).
- Polymorphism: High risk. The conformational flexibility of the ethyl group and the amide bond allows for multiple packing arrangements. Protocol: Screen using DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction).

## Solution Properties (Solubility & Lipophilicity)

This compound exhibits Class II behavior in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility.

- LogP (Octanol/Water): Predicted range 4.2 – 4.8. The chlorine atom (+0.71) and ethyl group (+1.0) significantly increase lipophilicity compared to benzamide (LogP ~-0.64).
- pKa: The amide nitrogen is non-basic. It acts as a very weak acid (pKa > 15), meaning it remains neutral across the entire physiological pH range (1–14).
- Aqueous Solubility: Very low (< 10 µg/mL) in unbuffered water. Solubility is pH-independent due to lack of ionization.

Table 1: Solubility Profile in Common Solvents

Solvent	Solubility (mg/mL)	Application
Water (pH 7.4)	< 0.01	Biological limit
DMSO	> 50	Stock solution prep
Methanol	> 20	HPLC diluent
Acetonitrile	> 20	HPLC mobile phase
0.1N HCl	< 0.01	Gastric simulation (No salt formation)

## Experimental Characterization Protocols

### High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and monitor degradation. Rationale: A reverse-phase C18 method is required due to the compound's hydrophobicity. Isocratic elution may result in broad peaks; a gradient is preferred.

Method Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5  $\mu$ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 50% B to 95% B over 10 min; Hold 2 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic  
-  
\*) and 230 nm (amide).
- Retention Time: Expect late elution (~7-9 min) due to high LogP.

## LogP Determination (Shake-Flask Method)

Objective: Experimental validation of lipophilicity. Rationale: Calculated LogP often overestimates. The shake-flask method is the gold standard for neutral compounds.

Protocol:

- Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).
- Partitioning: Add 1 mL of water (pre-saturated with octanol). Vortex for 60 minutes at 25°C.
- Separation: Centrifuge at 3000 rpm for 10 min to separate phases.
- Quantification: Analyze both phases via HPLC.
- Calculation:

## Thermodynamic Solubility Assay

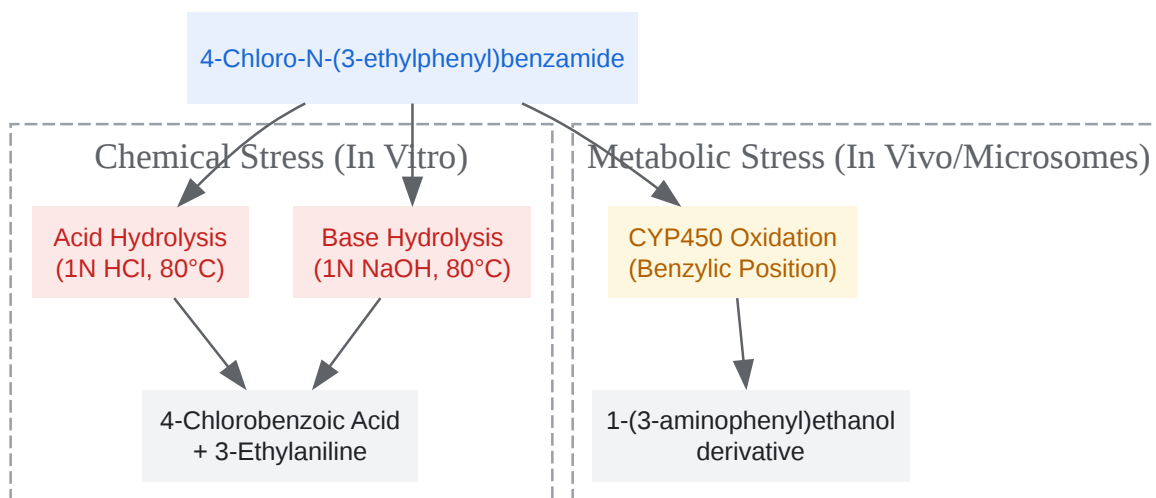
Objective: Determine equilibrium solubility. Rationale: Kinetic solubility (from DMSO stocks) can give false highs due to supersaturation. Thermodynamic solubility ensures crystal lattice energy is overcome.

Protocol:

- Add excess solid compound (~5 mg) to 1 mL of phosphate buffer (pH 7.4).
- Incubate at 25°C with constant shaking for 24 hours.
- Filter through a 0.45 µm PVDF filter (low binding).
- Dilute filtrate with ACN (1:1) to prevent precipitation.
- Quantify against a standard curve using HPLC-UV.

## Stability & Degradation Logic

The benzamide bond is generally robust but susceptible to hydrolysis under extreme conditions. The ethyl group introduces a specific metabolic liability: benzylic oxidation.



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Figure 2: Degradation pathways. Chemical hydrolysis cleaves the amide; Metabolic oxidation targets the ethyl side chain.

## Forced Degradation Study

To validate the stability-indicating nature of the HPLC method, subject the compound to:

- Acid: 1N HCl, 60°C, 4 hours. (Expect < 5% degradation; benzamides are stable).
- Base: 1N NaOH, 60°C, 4 hours. (Expect < 10% degradation).
- Oxidation: 3% H<sub>2</sub>O<sub>2</sub>, RT, 4 hours. (Monitor for N-oxide or ethyl oxidation).
- Photostability: UV light (ICH Q1B). (The chloro-phenyl moiety can undergo photodehalogenation).

## References

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